Comparative HIF‑1α Inhibition: Target Compound vs. Nearest Structural Analog
Potential differentiation is inferred by structural analogy with the reported benzyl‑substituted pyrrolo[1,2‑a]pyrazine 2g, which inhibited HIF‑1α protein accumulation by 81% at 10 µM in HeLa cells [1]. While compound 2g shares the N‑benzyl carboxamide and pyrrolopyrazine core, its 1‑position substituent differs from the 4‑methoxyphenyl group present in CAS 900002‑36‑0. The methoxy substituent can influence electron density and hydrogen‑bonding capacity, parameters known to modulate HIF‑1α pathway engagement [2]. No direct head‑to‑head data exist for CAS 900002‑36‑0.
| Evidence Dimension | HIF‑1α protein accumulation inhibition |
|---|---|
| Target Compound Data | No direct data available for CAS 900002‑36‑0 |
| Comparator Or Baseline | Compound 2g (benzyl-substituted pyrrolo[1,2‑a]pyrazine): 81% inhibition at 10 µM |
| Quantified Difference | Cannot be calculated; structural difference at 1‑position may enhance or reduce potency |
| Conditions | HeLa cells under hypoxic conditions |
Why This Matters
Procurement decisions for HIF‑1‑targeted programs should prioritize compounds with verified inhibitory activity; CAS 900002‑36‑0 requires primary screening data before it can be ranked against the 2g benchmark.
- [1] Lee, Y.H., Lee, J.M., Kim, S.G., Lee, Y.S. Synthesis and biological evaluation of 1,2-dithiol-3-thiones and pyrrolo[1,2-a]pyrazines as novel hypoxia inducible factor-1 (HIF-1) inhibitor. Bioorg. Med. Chem. 2016, 24, 2843–2851. https://pubmed.ncbi.nlm.nih.gov/27157007/. View Source
- [2] Seo, Y., et al. Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. Eur. J. Med. Chem. 2020, 188, 111988. https://pubmed.ncbi.nlm.nih.gov/31901746/. View Source
